LMP744

描述

LMP-744 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

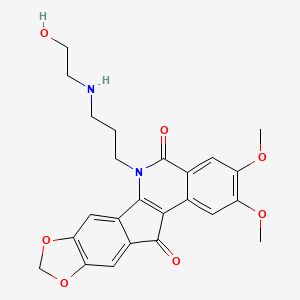

Structure

3D Structure

属性

IUPAC Name |

20-[3-(2-hydroxyethylamino)propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O7/c1-30-17-8-13-16(11-18(17)31-2)24(29)26(6-3-4-25-5-7-27)22-14-9-19-20(33-12-32-19)10-15(14)23(28)21(13)22/h8-11,25,27H,3-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSDJDQOJBQTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327954 | |

| Record name | NCI60_037977 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308246-52-8 | |

| Record name | LMP-744 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308246528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC706743 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NCI60_037977 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LMP-744 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29BY7HQV0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LMP744: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMP744 is a novel indenoisoquinoline derivative that functions as a potent, non-camptothecin inhibitor of topoisomerase I (TOP1), a critical enzyme in DNA replication and transcription.[1] Its unique chemical structure and mechanism of action offer potential advantages over traditional camptothecin-based TOP1 inhibitors, including activity in resistant cell lines and a different safety profile. This document provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with the TOP1-DNA complex, downstream signaling consequences, and preclinical and clinical data.

Core Mechanism of Action: TOP1 Inhibition

This compound exerts its anticancer effects by targeting topoisomerase I, an enzyme essential for relieving torsional stress in DNA during various cellular processes.[2] Unlike camptothecins, which have limitations such as chemical instability and susceptibility to drug efflux pumps, indenoisoquinolines like this compound were designed to overcome these challenges.[3][4]

The primary mechanism involves the stabilization of the TOP1 cleavage complex (TOP1cc).[1][2] TOP1 transiently cleaves a single strand of DNA, allowing the DNA to rotate and unwind before the enzyme re-ligates the strand. This compound intercalates into the DNA at the site of the cleavage and binds to the TOP1 enzyme, trapping it in its cleaved state.[5] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these stabilized cleavage complexes, it results in the formation of irreversible DNA double-strand breaks (DSBs).[1] This accumulation of catastrophic DNA damage ultimately triggers cell cycle arrest and apoptosis.[1][2]

A derivative of this compound, LMP517, has also been shown to induce TOP2 cleavage complexes (TOP2ccs) in addition to TOP1ccs, suggesting a dual inhibitory mechanism.[6]

Signaling Pathways and Cellular Consequences

The induction of DNA damage by this compound activates a cascade of downstream signaling pathways, collectively known as the DNA Damage Response (DDR).

DNA Damage Sensing and Signaling

The formation of DSBs is a critical event that triggers the DDR. A key early event is the phosphorylation of the histone variant H2AX to form γH2AX, a well-established biomarker for DNA double-strand breaks.[7] This phosphorylation is carried out by DNA damage sensor kinases such as ATM and ATR. The accumulation of γH2AX at the sites of DNA damage serves as a scaffold to recruit other DNA repair and signaling proteins.[7]

In a phase 1 clinical trial, tumor biopsies from a patient with a confirmed partial response to this compound showed increased levels of γH2AX, phosphorylated KAP1 (pKAP1), and RAD51, indicating the activation of the DNA damage response pathway.[8]

Caption: this compound mechanism of action leading to apoptosis.

Determinants of Sensitivity

Preclinical studies have identified key molecular determinants of cellular sensitivity to this compound.

-

SLFN11: Expression of Schlafen family member 11 (SLFN11) is a strong predictive biomarker for the activity of indenoisoquinolines, including this compound.[3][9] SLFN11 is thought to promote cell death in response to DNA damage by irreversibly blocking stressed replication forks.[7] In a phase 1 trial, a patient who exhibited a partial response to this compound had high baseline tumor expression of SLFN11.[8]

-

Homologous Recombination Deficiency (HRD): Cancer cells with deficiencies in homologous recombination DNA repair pathways, such as those with mutations in BRCA1 or BRCA2, show increased sensitivity to this compound.[3] This is because the DSBs induced by this compound cannot be efficiently repaired in these cells, leading to synthetic lethality.

Quantitative Data Summary

Table 1: Preclinical Activity of this compound

| Assay | Cell Lines/Model | Result | Reference |

| In vitro growth inhibition | NCI 60 cell line screen | Mean Graph Midpoint (MGM) = 15.5 µM | [10] |

| TOP1 Inhibition | In vitro assay | Similar to 1 µM camptothecin (B557342), but more potent | [10] |

| TOP1-DNA cleavage complex reversal | CEM human leukemia cells | Slower reversal than camptothecin | [10] |

| In vitro sensitivity | Camptothecin-resistant CEM/C2 leukemia cells | Sensitive at 0.1 µM | [10] |

Table 2: Clinical and Preclinical Efficacy of this compound

| Study Type | Population | Dose/Regimen | Key Findings | Reference |

| Comparative Oncology Trial | Dogs with lymphoma | MTD: 5 mg/kg (100 mg/m²) IV daily for 5 days in 28-day cycles | Overall response rate (PR or better): 80% (across all dose levels) | [10] |

| Phase 1 Clinical Trial (NCT03030417) | Adult patients with relapsed solid tumors and lymphomas | MTD: 190 mg/m²/day IV daily for 5 days in 28-day cycles | 1 confirmed partial response (cPR) among 35 patients (3% ORR) | [8] |

Experimental Protocols

Phase 1 Clinical Trial Protocol (NCT03030417)

-

Study Design: Patients received this compound intravenously over 1 hour on days 1-5 of a 28-day cycle.[2]

-

Objectives: The primary objectives were to determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound.[10] Secondary objectives included characterizing the pharmacokinetic profile.[10]

-

Pharmacodynamic Assessments: Mandatory pre- and post-treatment tumor biopsies were collected in the expansion cohort to evaluate biomarkers of DNA damage (γH2AX, pNbs1, pATR, ERCC1, RAD51, Topo1cc, Top1, SLFN11) and other markers.[10] Blood samples were also collected for pharmacokinetic and pharmacodynamic analyses.[11]

Caption: General workflow for the Phase 1 clinical trial of this compound.

In Vitro Cell Viability Assay (General Methodology)

While specific protocols for this compound are not detailed in the provided results, a general approach based on similar studies would involve:

-

Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

-

Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or WST-1 assays).

-

Data Analysis: The results are used to calculate IC50 values (the concentration of drug that inhibits cell growth by 50%).

Western Blotting for Phospho-Histone H2AX (γH2AX)

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for γH2AX, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Conclusion

This compound is a promising topoisomerase I inhibitor with a distinct mechanism of action compared to camptothecin derivatives. Its ability to stabilize the TOP1-DNA cleavage complex leads to irreversible DNA damage and subsequent cell death, particularly in cancer cells with high SLFN11 expression or deficiencies in homologous recombination repair. The ongoing clinical development of this compound and other indenoisoquinolines will further elucidate their therapeutic potential in oncology.

References

- 1. Facebook [cancer.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Facebook [cancer.gov]

Core Properties of Indenoisoquinoline LMP744: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of LMP744, a novel indenoisoquinoline derivative with potential as an antineoplastic agent. The information is compiled from preclinical and clinical studies to support further research and development.

Introduction

This compound is a small molecule, indenoisoquinoline-based topoisomerase I (TOP1) inhibitor.[1][2] It is designed to overcome some of the clinical limitations of camptothecins, the only FDA-approved class of TOP1 inhibitors.[3][4] These limitations include chemical instability, drug efflux by ABC transporters, and a short half-life.[4][5] this compound has demonstrated improved chemical stability and the ability to produce more persistent DNA-protein crosslinks compared to camptothecins.[5][6] Currently, this compound is being evaluated in a Phase 1 clinical trial for adult patients with relapsed solid tumors and lymphomas.[1][7] The FDA has granted orphan drug designation to this compound for the treatment of gliomas.[1]

Mechanism of Action

This compound exerts its anticancer effects by targeting topoisomerase I, a critical enzyme involved in DNA replication, transcription, and repair.[2]

-

TOP1 Inhibition: this compound binds to the TOP1-DNA cleavage complex, stabilizing it and preventing the re-ligation of the single-strand DNA break.[2] This trapping of the complex is a key feature of its mechanism.

-

Induction of DNA Damage: The stabilized TOP1-DNA complexes lead to the formation of irreversible DNA strand breaks.[2]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[2][8]

-

Selective Targeting of Cancer Cells: As cancer cells have a higher proliferation rate and often overexpress TOP1, they are more susceptible to the effects of this compound compared to normal cells.[2]

The signaling pathway from TOP1 inhibition to apoptosis is a complex process involving the DNA damage response (DDR).

Quantitative Data

A multicenter Phase 1 trial (NCT03030417) was conducted to establish the safety, tolerability, and maximum tolerated dose (MTD) of this compound.[1][6][7]

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 190 mg/m²/day (IV, days 1-5 of a 28-day cycle) | [1][6][9] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 Hypokalemia, Anemia, Weight Loss | [1][9] |

| Half-life (approximate) | 30 hours | [6][10] |

| Clearance (approximate) | 90 L/h | [6][10] |

| Central Volume (approximate) | 200 L | [6][10] |

| Peripheral Volume (approximate) | 2500 L | [6][10] |

| Overall Response Rate (ORR) | 3% (1 confirmed partial response out of 35 patients) | [9] |

| Stable Disease | 17 out of 24 evaluable patients | [6] |

| Cell Line Type | Metric | Value | Reference |

| NCI 60 Cell Line Screen | Mean Graph Midpoint (MGM) for Growth Inhibition | 15.5 µM | [5] |

| Human Leukemia (CEM) | Inhibition of TOP1 | Similar to 1 µM camptothecin (B557342) (this compound was more potent) | [5] |

| Camptothecin-Resistant Human Leukemia (CEM/C2) | Sensitivity to this compound | Sensitive at 0.1 µM | [5] |

| Leukemia (CCRF-CEM) | IC50 (Wild-Type) | 25 nM | [11] |

| Leukemia (CCRF-CEM, TDP1-deficient) | IC50 | 6 nM | [11] |

A comparative oncology trial in dogs with lymphoma provided significant insights into the antitumor activity of this compound.

| Animal Model | Dosing | Outcome | Reference |

| Dogs with Lymphoma | 5 mg/kg (100 mg/m²) IV, qdx5 in 28-day cycles (MTD) | Overall response rate (PR or better) of 78% at MTD | [5] |

| Dogs with Lymphoma | Various dose levels | Overall response rate of 80% across all dose levels | [5] |

Experimental Protocols

The Phase 1 study followed a dose-escalation design to determine the MTD and assess the safety of this compound.

Methodology:

-

Patient Population: Adult patients with histologically documented metastatic solid tumors that have progressed after one line of therapy, or lymphoma that has progressed after initial therapy.[7]

-

Study Design: A dose-escalation study where patients received this compound intravenously over 1 hour on days 1-5 of each 28-day cycle.[7]

-

Dose Escalation: The study started at 6 mg/m²/day and followed a Simon accelerated titration design.[6]

-

Data Collection: Blood samples for pharmacokinetic (PK) analysis were collected on days 1, 2, 3, 4, 5, and 8 of cycle 1, and on day 1 of subsequent cycles.[7] Tumor biopsies were taken at baseline and on day 2 of cycle 1 for pharmacodynamic (PD) marker analysis.[7]

-

Endpoints: The primary objective was to establish the MTD.[7] Secondary objectives included characterizing the PK profile and assessing preliminary antitumor activity.[7] Exploratory objectives involved evaluating the effect of this compound on DNA damage markers.[7]

Objective: To determine the ability of this compound to induce and stabilize TOP1 cleavage complexes (TOP1cc).

Methodology (based on similar studies):

-

Cell Culture: Human leukemia (CCRF-CEM) and colon carcinoma (HCT116) cells are cultured under standard conditions.[3]

-

Drug Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour at 37°C).[3]

-

Alkaline Elution: The alkaline elution assay is used to quantify TOP1cc as DNA-protein crosslinks (DPC).[3] This technique separates single-stranded DNA based on its size, with DNA crosslinked to proteins eluting more slowly.

-

Immunofluorescence: Cells are fixed and stained for histone γH2AX, a marker of DNA double-strand breaks, and DAPI for nuclear visualization.[3]

-

Quantitative Analysis: The intensity of the γH2AX signal is quantified using image analysis software (e.g., ImageJ) to measure the extent of DNA damage.[3]

Objective: To identify molecular determinants of response to this compound.

Methodology:

-

Cell Lines: A panel of cancer cell lines with known genetic backgrounds, such as wild-type and SLFN11-knockout cells, are used.[4]

-

Cell Viability Assays: Cells are treated with a range of this compound concentrations for a defined period (e.g., 3 days), and cell viability is determined using assays like ATPlite.[4]

-

Western Blotting: Protein expression levels of potential biomarkers, such as SLFN11 and TOP1, are assessed by western blotting to correlate with drug sensitivity.[4]

-

Immunofluorescence in Tumor Biopsies: Paired tumor biopsies (pre- and on-treatment) from the clinical trial are analyzed for DNA damage response markers (e.g., γH2AX, pNBS1, and Rad51) by immunofluorescence.[6]

Key Findings and Future Directions

This compound is a promising non-camptothecin TOP1 inhibitor with a distinct preclinical and clinical profile.

-

Clinical Activity: While single-agent activity in a heavily pretreated population was limited, prolonged disease stabilization was observed in some patients, including those with prior progression on irinotecan.[6]

-

Biomarkers: Expression of SLFN11 has been identified as a dominant determinant of response to indenoisoquinolines, suggesting a potential patient selection strategy.[3][4] High baseline expression of SLFN11 was noted in a patient who had a partial response to this compound.[9]

-

Blood-Brain Barrier Penetration: this compound has demonstrated the ability to cross the blood-brain barrier at concentrations sufficient to kill cancer cells, making it a candidate for treating brain tumors like gliomas.[1]

-

Future Development: A phase 2 trial is planned to evaluate this compound in patients with recurrent gliomas.[1] Further investigation into combination therapies, potentially with PARP inhibitors, is also warranted based on preclinical data showing synergy.[4]

This guide summarizes the foundational knowledge on this compound, providing a basis for ongoing research and clinical development of this novel anticancer agent.

References

- 1. onclive.com [onclive.com]

- 2. Facebook [cancer.gov]

- 3. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Facebook [cancer.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Novel Topoisomerase I Inhibitor: A Technical Guide to LMP744

For Researchers, Scientists, and Drug Development Professionals

Introduction: The landscape of cancer therapy has long been dominated by a single class of topoisomerase I (TOP1) inhibitors: the camptothecins. While effective, their clinical utility is hampered by inherent limitations such as chemical instability, susceptibility to drug efflux pumps, and significant side effects.[1][2] This has driven the search for novel, non-camptothecin TOP1 inhibitors with improved pharmacological profiles. Emerging from this endeavor is LMP744 (also known as NSC 706744), a promising indenoisoquinoline derivative currently in clinical development.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical evaluation of this compound, offering a comprehensive resource for the scientific community.

Core Mechanism of Action: Trapping the TOP1-DNA Cleavage Complex

This compound exerts its anticancer effects by targeting topoisomerase I, a crucial enzyme responsible for relieving torsional stress in DNA during replication and transcription.[4][5] Unlike inhibitors that block the catalytic activity of TOP1, this compound acts as a "poison," stabilizing the transient TOP1-DNA cleavage complex (TOP1cc).[5][6] This stabilization prevents the re-ligation of the single-strand DNA break, leading to the accumulation of these stalled complexes.[6] The collision of replication forks with these persistent TOP1cc results in the formation of lethal double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[6]

The indenoisoquinoline scaffold of this compound offers several advantages over the camptothecin (B557342) class. It is chemically stable and its interaction with the TOP1-DNA complex is more persistent, resulting in a slower reversal of the cleavage complex.[7][8] Furthermore, this compound is not a substrate for the ATP-binding cassette (ABC) drug efflux transporters, such as ABCG2, which are a common mechanism of resistance to camptothecins.[7][9]

Preclinical Efficacy: In Vitro and In Vivo Studies

This compound has demonstrated potent antitumor activity across a range of preclinical models. In vitro studies have shown its efficacy in various cancer cell lines, with notable sensitivity in cells deficient in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[3]

Quantitative In Vitro Activity of this compound

| Cell Line | Genetic Background | This compound IC50 (nM) | Fold Sensitization (WT/Mutant) | Reference |

| DLD1 | BRCA2 Wild-Type | ~35 | - | [10] |

| DLD1 | BRCA2 -/- | ~15 | ~2.3 | [10] |

| DT40 | Wild-Type | ~25 | - | [11] |

| DT40 | TDP1 -/- | ~6 | ~4.2 | [11] |

In Vivo Antitumor Activity

This compound has shown significant antitumor activity in various animal models, including mouse xenografts and a comparative oncology trial in dogs with lymphoma.

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Nude Mice | A253 Head and Neck Xenograft | 50 mg/kg/week for 4 weeks | 71.8% maximum tumor growth inhibition | [12] |

| Nude Mice | FaDu Head and Neck Xenograft | 50 mg/kg/week for 4 weeks | 69% maximum tumor growth inhibition | [12] |

| Nude Mice | H82 Small Cell Lung Cancer Xenograft | 10 mg/kg (MTD) | Reduction in tumor volume | [11] |

| Pet Dogs | Lymphoma | 5 mg/kg (MTD) | 80% overall response rate (16/21 partial responses, 1 complete response) | [7] |

Pharmacokinetics and Clinical Development

The pharmacokinetic profile of this compound has been evaluated in both preclinical models and in a Phase I clinical trial in human patients with relapsed solid tumors and lymphomas (NCT03030417).[5][12]

Summary of this compound Pharmacokinetic Parameters

| Species | Dose | T1/2 (h) | Clearance (L/hr) | Vdss (L) | AUC (mcg/mL*h) | Reference |

| Mouse (CD2F1) | IV/PO | 21.1 | 0.2 | 3.1 | 4824.3 | [12] |

| Human (Phase I) | 6-190 mg/m² | ~30 | ~90 | Central: ~200, Peripheral: ~2500 | Dose-linear | [13][14] |

The Phase I clinical trial established a maximum tolerated dose (MTD) of 190 mg/m²/day administered intravenously for 5 consecutive days in a 28-day cycle.[9][15] Dose-limiting toxicities included hypokalemia, anemia, and weight loss.[15] A confirmed partial response was observed in a patient with small cell lung cancer.[9][15]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by this compound and a general workflow for its preclinical evaluation.

Caption: this compound stabilizes the TOP1-DNA cleavage complex, leading to double-strand breaks and apoptosis.

Caption: A general workflow for the preclinical assessment of this compound.

Detailed Experimental Protocols

Topoisomerase I Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the TOP1-DNA cleavage complex.

-

DNA Substrate Preparation: A DNA fragment (e.g., a 117-bp oligonucleotide) containing a known TOP1 cleavage site is 3'-end-labeled with [α-³²P]dATP using terminal deoxynucleotidyl transferase.

-

Reaction Setup: The radiolabeled DNA substrate (~2 nM) is incubated with recombinant human TOP1 enzyme in a reaction buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL BSA) at 25°C for 20 minutes in the presence of varying concentrations of this compound.

-

Reaction Termination: The reaction is stopped by the addition of SDS to a final concentration of 0.5%.

-

Electrophoresis: The samples are mixed with a loading dye (containing formamide) and separated on a denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA fragments. An increase in the intensity of the cleaved DNA band indicates stabilization of the TOP1-DNA cleavage complex.[3][5][16]

ATPlite™ Cell Viability Assay

This assay quantifies cell viability by measuring the amount of ATP present, which is indicative of metabolically active cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well microplate and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell Lysis: A mammalian cell lysis solution is added to each well to release ATP. The plate is shaken for 5 minutes.

-

Substrate Addition: The substrate solution (containing luciferase and luciferin) is added to each well. The plate is shaken for another 5 minutes.

-

Luminescence Measurement: After a 10-minute dark adaptation period, the luminescence is measured using a microplate luminometer. The luminescence signal is proportional to the amount of ATP and, therefore, the number of viable cells.[6]

γH2AX Immunofluorescence Assay for DNA Damage

This assay is used to detect the formation of DNA double-strand breaks, a downstream consequence of this compound action.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound for a specified time.

-

Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with 0.3% Triton X-100 in PBS.

-

Blocking: Non-specific antibody binding is blocked using a solution containing 5% BSA in PBS.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody in the dark.

-

Counterstaining and Mounting: The cell nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

-

Imaging and Analysis: The cells are visualized using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified. An increase in the number of foci indicates an increase in DNA double-strand breaks.[17]

Western Blotting for TOP1 and SLFN11

This technique is used to determine the expression levels of key proteins involved in the response to this compound.

-

Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., TOP1, SLFN11) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) are suspended in a suitable medium (e.g., a mixture of media and Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

-

Tumor Growth Monitoring: The mice are monitored regularly, and tumor volume is measured with calipers using the formula: (Length x Width²)/2.

-

Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group according to a specific dosing schedule (e.g., intravenously, daily for 5 days). The control group receives a vehicle control.

-

Efficacy and Toxicity Assessment: Tumor volume and body weight are measured throughout the study. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment. The mice are also monitored for any signs of toxicity.[8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 13. ascopubs.org [ascopubs.org]

- 14. ASCO – American Society of Clinical Oncology [asco.org]

- 15. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

LMP744: A Technical Overview of a Novel Non-Camptothecin Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMP744, also known by its synonyms MJ-III-65 and NSC 706744, is a potent, small molecule, non-camptothecin inhibitor of human topoisomerase I (TOP1).[1][2][3] As an indenoisoquinoline derivative, this compound represents a significant advancement in the development of TOP1-targeted cancer therapies, designed to overcome the clinical limitations of traditional camptothecin-based drugs like irinotecan (B1672180) and topotecan.[4][5] These limitations include chemical instability of the lactone ring, susceptibility to drug efflux pumps, and significant side effects.[4][5] Preclinical and clinical studies have demonstrated the potential of this compound as an anticancer agent, particularly in tumors with specific molecular signatures. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data and protocols.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 20-[3-(2-hydroxyethylamino)propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄N₂O₇ | |

| Molecular Weight | 452.46 g/mol | |

| Synonyms | MJ-III-65, NSC 706744 | [1][2] |

| Class | Indenoisoquinoline, Dioxole, Antineoplastic | [2] |

| Mechanism of Action | DNA Topoisomerase I Inhibitor | [1][2][3] |

Mechanism of Action

This compound exerts its cytotoxic effects by targeting and stabilizing the covalent complex between TOP1 and DNA, known as the TOP1 cleavage complex (TOP1cc).[5][6] TOP1 typically relieves torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. This compound binds to this interface, inhibiting the re-ligation of the DNA strand.[5][6] This leads to the accumulation of TOP1cc, which are converted into lethal DNA double-strand breaks (DSBs) when encountered by the replication machinery.[5] The resulting DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.[6][7]

A key determinant of cellular sensitivity to this compound is the expression of the Schlafen 11 (SLFN11) protein.[4][8] High levels of SLFN11 are associated with increased sensitivity to DNA-damaging agents, including TOP1 inhibitors. SLFN11 is thought to promote cell death in response to replication stress by irreversibly arresting replication forks.

The proposed signaling pathway for this compound's action is depicted below:

Caption: Mechanism of action of this compound.

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines. In the NCI-60 cell line screen, the mean graph midpoint (MGM) for growth inhibition was 15.5 µM.[2] Studies in human leukemia (CCRF-CEM) and colon carcinoma (HCT116) cells have shown that this compound induces TOP1cc and γH2AX at nanomolar concentrations.[4] Notably, this compound is active against camptothecin-resistant cell lines, suggesting it is not a substrate for common drug efflux pumps like ABCG2.[2]

| Cell Line | Assay | Endpoint | Value | Reference |

| NCI-60 Panel | Growth Inhibition | MGM | 15.5 µM | [2] |

| DT40 (TDP1-deficient) | Cytotoxicity | IC₅₀ | 6 nM | [9] |

| DT40 (Wild-Type) | Cytotoxicity | IC₅₀ | 25 nM | [9] |

| DT40 (TDP2-deficient) | Cytotoxicity | IC₅₀ | 15 nM | [9] |

In Vivo Activity

Preclinical studies in mouse xenograft models have shown the antitumor activity of this compound.[10] A comparative oncology trial in dogs with lymphoma revealed that this compound induced a greater and more sustained reduction in tumor burden compared to other indenoisoquinolines, LMP400 and LMP776.[2][5]

Clinical Trials

A Phase I clinical trial (NCT03030417) was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of this compound in adult patients with relapsed solid tumors and lymphomas.[8][10][11]

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 190 mg/m²/day (IV, days 1-5 of a 28-day cycle) | [8][11] |

| Dose-Limiting Toxicities (DLTs) | Hypokalemia, anemia, weight loss | [8] |

| Overall Response Rate (ORR) | 3% (1 confirmed partial response out of 35 patients) | [8] |

| Pharmacokinetic (PK) Model | 2-compartment model, dose-linear PK | [11] |

| Approximate Half-life | 30 hours | [11][12] |

| Approximate Clearance | 90 L/h | [11][12] |

The patient who exhibited a partial response had high baseline tumor expression of SLFN11, further supporting its role as a predictive biomarker.[8] Pharmacodynamic analyses of tumor biopsies from this patient showed increased levels of RAD51, phosphorylated KAP1 (pKAP1), γH2AX, and cleaved caspase-3, confirming target engagement and downstream signaling.[8]

Experimental Protocols

Immunofluorescence Analysis of DNA Damage Response Markers (γH2AX, pNBS1, Rad51)

This protocol is based on methodologies described in clinical trial NCT03030417 for analyzing paired tumor biopsies.[11]

-

Biopsy Collection and Processing:

-

Collect core needle tumor biopsies (18-gauge) at baseline and on-treatment (e.g., Cycle 1, Day 2).

-

Flash-freeze biopsies immediately to preserve post-translational modifications.

-

-

Immunofluorescence Staining:

-

Section the frozen tissue.

-

Fix the sections (e.g., with 4% paraformaldehyde).

-

Permeabilize the cells (e.g., with 0.1% Triton X-100).

-

Block non-specific antibody binding (e.g., with 5% bovine serum albumin).

-

Incubate with primary antibodies against γH2AX, pNBS1, and Rad51 overnight at 4°C.

-

Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of each marker within the nuclear area defined by DAPI staining.

-

Pharmacokinetic Analysis by LC-MS/MS

This protocol is a generalized procedure based on the description from the Phase I clinical trial of this compound.[11][12]

-

Sample Collection:

-

Collect plasma samples at predetermined time points following intravenous administration of this compound.

-

-

Sample Preparation:

-

Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples.

-

Centrifuge to pellet the precipitated proteins.

-

Dilute the supernatant with an aqueous solution.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography system equipped with a reverse-phase column (e.g., Kinetex C18).

-

Elute the analyte using a gradient of mobile phases (e.g., 0.1% formic acid in water and acetonitrile).

-

Detect and quantify this compound and an internal standard using a mass spectrometer operating in positive-ion mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Determine the concentration of this compound in the plasma samples by interpolating from the standard curve.

-

Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) using appropriate software.

-

References

- 1. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. NSC-706744 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

LMP744: A Technical Guide to Target Validation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMP744 is a novel indenoisoquinoline derivative that acts as a potent inhibitor of topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription.[1][2] Unlike traditional camptothecin-based TOP1 inhibitors, this compound and other indenoisoquinolines have been designed to overcome limitations such as chemical instability and susceptibility to drug efflux pumps.[3] This technical guide provides an in-depth overview of the target validation of this compound in solid tumors, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action

This compound exerts its anticancer effects by targeting TOP1. The enzyme relaxes DNA supercoiling by introducing transient single-strand breaks, forming a covalent intermediate known as the TOP1 cleavage complex (TOP1cc).[3][4] this compound intercalates into the DNA at the site of cleavage and stabilizes the TOP1cc, preventing the re-ligation of the DNA strand.[1][2] This stabilization of the TOP1cc leads to the accumulation of DNA single-strand breaks. When the replication fork collides with these stalled complexes, it results in the formation of irreversible DNA double-strand breaks (DSBs).[4] The accumulation of DSBs triggers cell cycle arrest and ultimately leads to apoptosis.[1][2][4]

Preclinical Validation

In Vitro Studies

This compound has demonstrated potent anti-tumor activity across a range of human cancer cell lines. In the NCI-60 cell line screen, the mean graph midpoint (MGM) for growth inhibition by this compound was 15.5 µM.[5] Studies in CEM human leukemia cells showed that this compound is a potent inhibitor of TOP1, and the TOP1-DNA cleavage complexes formed were more stable and reversed more slowly after drug removal compared to those induced by camptothecin.[5] Notably, this compound was active against camptothecin-resistant CEM/C2 leukemia cells at a concentration of 0.1 µM.[5] Further studies have shown that the cytotoxic effects of this compound are enhanced in cancer cells with deficiencies in homologous recombination (HR) repair pathways (e.g., BRCA1, BRCA2, PALB2 mutations) and in cells expressing high levels of Schlafen 11 (SLFN11).[3]

In Vivo Studies

This compound has shown modest activity in human tumor xenograft models. In a HCT-116/H1 colon tumor model, a dose of 33.5 mg/kg/dose administered intravenously (IV) on a qdx5 schedule resulted in a 53% tumor growth delay.[5] In an A375 melanoma model, a dose of 22.4 mg/kg/dose IV on the same schedule led to a 34% tumor growth delay.[5]

A comparative oncology trial in dogs with naturally occurring lymphoma provided strong evidence for the clinical potential of this compound. In this study, this compound was administered via a 1-hour IV infusion daily for 5 days in 28-day cycles.[5] The maximum tolerated dose (MTD) was determined to be 100 mg/m².[6] this compound demonstrated significant antitumor activity, with an overall response rate (partial response or better) of 80% across all dose levels.[5] Of the 21 dogs treated, 16 had partial responses and 5 had stable disease.[5] This study was instrumental in the decision to advance this compound into human clinical trials.[7]

| Canine Lymphoma Trial (COTC007b) - Key Data | |

| Number of Dogs | 21[5] |

| Treatment Schedule | 1-hour IV infusion, daily for 5 days, 28-day cycles[5] |

| Maximum Tolerated Dose (MTD) | 100 mg/m²[6] |

| Overall Response Rate (ORR) | 80%[5] |

| Partial Responses | 16/21[5] |

| Stable Disease | 5/21[5] |

Clinical Validation: Phase 1 Study (NCT03030417)

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, MTD, and preliminary efficacy of this compound in adult patients with relapsed solid tumors and lymphomas.[6][8]

Study Design

The study utilized a Simon accelerated titration design (design 3), transitioning to a standard 3+3 dose-escalation design after the first dose-limiting toxicity (DLT) was observed.[8] this compound was administered as a 1-hour IV infusion daily for 5 consecutive days, followed by 23 days of rest, constituting a 28-day cycle.[5][9]

Clinical Results

| Phase 1 Clinical Trial (NCT03030417) - Key Data | |

| Number of Patients | 35[4][10] |

| Patient Population | Advanced, refractory solid tumors or lymphomas[4][10] |

| Treatment Schedule | IV infusion daily for 5 days in 28-day cycles[4][10] |

| Maximum Tolerated Dose (MTD) | 190 mg/m²/day[4][10] |

| Dose-Limiting Toxicities (DLTs) | Hypokalemia, anemia, weight loss[4][10] |

| Confirmed Partial Response (cPR) | 1/35 (3% ORR)[4][10] |

One confirmed partial response was observed in a patient with small cell lung cancer.[8] Tumor biopsies from this responding patient revealed high baseline expression of SLFN11 and a significant pharmacodynamic response, including increased levels of RAD51, phosphorylated KAP1 (pKAP1), γH2AX, and cleaved caspase-3 (cCasp3).[4][10]

Pharmacodynamic Biomarkers

Tumor biopsies were collected at baseline and on-treatment to assess the pharmacodynamic effects of this compound.[10] Key biomarkers included markers of DNA damage and repair, and apoptosis.

| Pharmacodynamic Biomarker | Function | Observed Change in Responding Patient |

| γH2AX | Marker of DNA double-strand breaks[4][10] | Increased[4][10] |

| RAD51 | Key protein in homologous recombination repair[4][10] | Increased[4][10] |

| pKAP1 | Involved in chromatin relaxation for DNA repair[4][10] | Increased[4][10] |

| Cleaved Caspase-3 | Marker of apoptosis[4][10] | Increased[4][10] |

| SLFN11 | Sensitizes cells to DNA damaging agents[4][10] | High baseline expression[4][10] |

Experimental Protocols

TOP1 Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the TOP1-DNA cleavage complex.

-

Substrate Preparation: A DNA fragment (e.g., 117-bp) is uniquely 3'-end-labeled with ³²P.[2]

-

Reaction Mixture: The radiolabeled DNA is incubated with recombinant human TOP1 in a reaction buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL BSA).[2]

-

Drug Incubation: this compound or other test compounds are added at various concentrations and incubated at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of SDS to a final concentration of 0.5%.[2]

-

Electrophoresis: The samples are mixed with a loading dye (containing formamide) and separated on a denaturing polyacrylamide gel.[2]

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA cleavage products. An increase in the intensity of cleavage bands indicates stabilization of the TOP1cc.

Pharmacodynamic Biomarker Analysis in Tumor Biopsies

-

Biopsy Collection and Processing: Core needle biopsies (18-gauge) are collected from tumors at baseline and on-treatment (e.g., Cycle 1, Day 2, 1-4 hours post-infusion).[9][10] The biopsies are flash-frozen within 2 minutes of collection to preserve post-translational modifications.[10]

-

Immunofluorescence/Immunohistochemistry:

-

Fixation and Embedding: Frozen biopsies are thawed in formalin and embedded in paraffin.

-

Sectioning: Thin sections of the paraffin-embedded tissue are cut and mounted on slides.

-

Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval.

-

Blocking: Non-specific binding is blocked using a suitable blocking buffer (e.g., 5% BSA).

-

Primary Antibody Incubation: Slides are incubated with primary antibodies against the biomarkers of interest (e.g., γH2AX, RAD51, pKAP1, cleaved caspase-3, SLFN11) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, slides are incubated with fluorescently labeled secondary antibodies.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the slides are mounted with an anti-fade mounting medium.

-

-

Image Acquisition and Analysis: Images are captured using a fluorescence microscope. Quantitative analysis is performed using image analysis software to measure the intensity and localization of the fluorescent signal within tumor cell nuclei.

Conclusion

The target of this compound, TOP1, is well-validated in the context of solid tumors. Preclinical studies have demonstrated its potent in vitro activity, including in drug-resistant cell lines, and significant in vivo efficacy in a canine lymphoma model. The Phase 1 clinical trial established a manageable safety profile and determined the MTD for further studies. Importantly, the pharmacodynamic data from the clinical trial provided evidence of target engagement in patients and suggested that high baseline expression of SLFN11 may be a predictive biomarker of response. These findings provide a strong rationale for the continued development of this compound in solid tumors, potentially in combination with other agents or in patient populations selected based on biomarker expression.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies of LMP744 in Lymphoma: A Technical Guide

Introduction

LMP744 (NSC 706744) is a novel, potent indenoisoquinoline derivative that functions as a topoisomerase I (TOP1) inhibitor.[1] It belongs to a class of non-camptothecin TOP1 inhibitors designed to overcome the clinical limitations of established drugs like topotecan (B1662842) and irinotecan. These limitations include chemical instability of the lactone ring, drug resistance mediated by efflux pumps (such as ABCG2), and significant toxicities.[2][3] this compound exhibits greater chemical stability, is not a substrate for common efflux transporters, and induces more persistent DNA-TOP1 cleavage complexes, providing a strong rationale for its development as an anticancer agent.[3][4]

This technical guide provides an in-depth summary of the key preclinical findings for this compound in the context of lymphoma, with a focus on its mechanism of action, efficacy in various models, and associated experimental protocols. The data presented is primarily derived from in vitro studies using lymphoma cell lines and a significant comparative oncology trial in canines with naturally occurring lymphoma, which has served as a crucial large animal model informing its clinical development.[5][6]

Core Mechanism of Action

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme that relaxes DNA supercoiling during replication and transcription. The drug intercalates into the DNA strand at the site of TOP1-mediated cleavage, stabilizing the covalent TOP1-DNA cleavage complex (TOP1cc).[1][6] This trapping of the TOP1cc prevents the re-ligation of the single-strand DNA break. The collision of the DNA replication fork with this stabilized complex leads to the conversion of a transient single-strand break into a permanent, cytotoxic double-strand break (DSB).[6][7] These DSBs trigger a cascade of DNA Damage Response (DDR) pathways, culminating in cell cycle arrest and apoptosis.[1][6]

Preclinical Efficacy Data

In Vitro Studies in Lymphoma Cell Lines

This compound has demonstrated potent and selective activity in lymphoma cell lines, particularly those with deficiencies in the Homologous Recombination (HR) DNA repair pathway. Studies using isogenic avian B-cell lymphoma DT40 cells showed that cells deficient in BRCA1, BRCA2, or PALB2 were significantly more sensitive to this compound compared to their wild-type counterparts.[2] This highlights a potential therapeutic strategy for lymphomas harboring "BRCAness" or other HR defects.

| Cell Line Genotype | Drug | IC50 (nM) | Selectivity (Fold-Change vs. WT) |

| DT40 (Wild-Type) | This compound | ~40 | - |

| DT40 (BRCA1-deficient) | This compound | ~7 | ~5.7x |

| DT40 (BRCA2-deficient) | This compound | ~7 | ~5.7x |

| DT40 (PALB2-deficient) | This compound | ~7 | ~5.7x |

| Table 1: In Vitro antiproliferative activity of this compound in isogenic DT40 lymphoma cells. Data extracted from viability assays performed after 3-day drug treatments.[2] |

Additionally, preclinical evaluations have shown that Schlafen 11 (SLFN11) expression is a dominant determinant of response to indenoisoquinolines.[5][6][7] SLFN11-positive cancer cells are more sensitive to DNA-damaging agents, and its expression can be a predictive biomarker for this compound activity.[5][6]

In Vivo Studies: Canine Comparative Oncology Trial

A pivotal preclinical evaluation of this compound was conducted in client-owned dogs with spontaneously occurring non-Hodgkin's lymphoma. This large animal model provides valuable insights into drug efficacy, toxicity, and pharmacokinetics in a setting that more closely mimics human disease. In a comparative study with two other indenoisoquinolines (LMP400 and LMP776), this compound emerged as the most effective agent.[6][8]

| Parameter | Description |

| Study Population | 84 client-owned dogs with naturally occurring lymphomas were enrolled across cohorts for three indenoisoquinolines. 19 dogs were specifically evaluated for this compound efficacy.[6][8] |

| Dosing Regimen | This compound administered as a 1-hour intravenous (IV) infusion daily for 5 consecutive days (QDx5) on a 28-day cycle.[4] |

| Primary Objective | Determine the Maximum Tolerated Dose (MTD), acute toxicity profile, and anti-tumor activity.[9] |

Efficacy Results: this compound demonstrated a high objective response rate, with efficacy observed even at doses below its MTD.[6]

| Response Metric | Value |

| Overall Response Rate | 68.4% (13 of 19 dogs) |

| Partial Response (PR) | 13/19 |

| Stable Disease (SD) | Not explicitly separated from non-responders in this cohort |

| Table 2: Efficacy of this compound in canine lymphoma patients.[6][8] |

Toxicity and Safety: The dose-limiting toxicity (DLT) was determined through a standard 3+3 dose-escalation study design.

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 100 mg/m² |

| Dose-Limiting Toxicity (DLT) | Bone Marrow Toxicity |

| Table 3: Safety and tolerability of this compound in the canine lymphoma trial. |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics (PK)

Pharmacokinetic analyses in the canine model revealed a triphasic plasma behavior and, most notably, extensive and sustained accumulation of this compound in tumor tissue. Tumor concentrations were found to be at least two orders of magnitude higher than corresponding plasma concentrations, which likely contributes to its potent in vivo activity.[8]

| PK Parameter | Value (mean) | Unit |

| Total Body Clearance (Clt) | 57.5 | L/h/m² |

| Volume of Central Compartment (Vc) | 136 | L/m² |

| Terminal Half-life (t½) | 183 | hours |

| Tumor vs. Plasma Concentration Ratio | >100x | - |

| Table 4: Key pharmacokinetic parameters of this compound in dogs with lymphoma.[8] |

Pharmacodynamics (PD)

Target engagement and the induction of a DNA damage response were confirmed in tumor biopsies from treated canines and subsequently in human clinical trials. The primary pharmacodynamic biomarker, γH2AX (phosphorylated histone H2AX), serves as a sensitive indicator of DNA double-strand breaks.[10]

Analyses of paired tumor biopsies in clinical studies confirmed that this compound treatment leads to:[5][6]

-

Increased γH2AX: Indicating the formation of DNA double-strand breaks.

-

Increased RAD51: A key component of the homologous recombination repair machinery.

-

Increased phosphorylated KAP1 (pKAP1): A downstream target of the ATM kinase in the DDR pathway.

-

Decreased Nuclear TOP1: Consistent with the degradation of TOP1 after being trapped on chromatin.

Experimental Protocols

In Vitro Cell Viability Assay (DT40 Lymphoma Cells)

This protocol is based on the methodology used to determine the IC50 values of this compound in DT40 lymphoma cells.[2]

-

Cell Culture: DT40 chicken lymphoma cells (wild-type and HR-deficient mutants) are cultured at 37°C with 5% CO2 in RPMI-1640 medium supplemented with 1% chicken serum, 10% FBS, 10 nM β-mercaptoethanol, and penicillin–streptomycin.[2][11]

-

Plating: Cells are seeded at a density of 5,000 cells per well in 96-well white plates.

-

Drug Treatment: this compound is added to the wells in a series of dilutions to achieve a range of final concentrations. Experiments are performed in triplicate.

-

Incubation: Plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is determined using a luminescence-based assay that measures ATP content (e.g., ATPlite or CellTiter-Glo), which correlates with the number of viable cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to untreated controls, and IC50 values are calculated using a non-linear regression model (dose-response curve).

Quantitative Immunofluorescence (qIF) for γH2AX

This is a representative protocol for measuring pharmacodynamic biomarkers in tissue, synthesized from validated methodologies.[10][12][13]

-

Sample Collection & Preparation:

-

Collect core needle tumor biopsies (18-gauge) and flash-freeze immediately to preserve post-translational modifications.[6]

-

Alternatively, fix in 4% paraformaldehyde for 30 minutes at room temperature, followed by embedding in paraffin.

-

Cut thin sections (e.g., 5 µm) and mount on slides.

-

-

Permeabilization & Blocking:

-

Wash slides three times in PBS.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes to allow antibody access to the nucleus.

-

Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.

-

-

Antibody Incubation:

-

Incubate slides with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X, Ser139) diluted in PBS with 5% BSA. Incubation is typically performed overnight at 4°C in a humidified chamber.

-

Wash slides three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 30-60 minutes at 37°C in the dark.

-

-

Counterstaining & Mounting:

-

Wash slides three times with PBS.

-

Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole).

-

Mount coverslips using an anti-fade mounting medium.

-

-

Imaging & Quantification:

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Use automated image analysis software (e.g., Fiji, ImageJ) to identify nuclei (based on DAPI stain) and quantify the intensity or area of the γH2AX signal within each nucleus.[12]

-

The final readout is often expressed as the percentage of nuclear area positive (%NAP) for the biomarker, allowing for quantitative comparison between pre- and post-treatment samples.[10]

-

References

- 1. Facebook [cancer.gov]

- 2. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phase 1 studies of the indenoisoquinolines LMP776 and this compound in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LMP744: A Novel Topoisomerase I Inhibitor Targeting DNA Replication in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMP744 is a novel, non-camptothecin indenoisoquinoline inhibitor of topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription. By stabilizing the TOP1-DNA cleavage complex (TOP1cc), this compound induces persistent DNA single- and double-strand breaks, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effect on DNA replication, and its selective cytotoxicity towards cancer cells with specific genetic backgrounds, such as those with homologous recombination deficiency (HRD) and high expression of Schlafen 11 (SLFN11). We present quantitative data on its cellular activity, detailed experimental protocols for its evaluation, and visual representations of its mechanism and the DNA damage response pathway it activates.

Introduction

Topoisomerase I (TOP1) is a key enzyme that alleviates torsional stress during DNA replication and transcription by creating transient single-strand breaks.[1] While TOP1 is essential for normal cell function, it is often overexpressed in cancer cells, making it an attractive target for anticancer therapies.[1] this compound is a potent, synthetic indenoisoquinoline that represents a new class of TOP1 inhibitors designed to overcome the limitations of camptothecin (B557342) analogs, such as chemical instability and drug resistance.[2][3] this compound traps the TOP1cc, leading to collisions with the replication machinery, the formation of lethal double-strand breaks, and subsequent cell death, particularly in rapidly proliferating cancer cells.[1][2]

Mechanism of Action: Targeting the TOP1-DNA Complex

This compound exerts its cytotoxic effects by intercalating into the DNA at the site of TOP1-mediated cleavage and stabilizing the TOP1cc. This prevents the re-ligation of the DNA strand, resulting in an accumulation of single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these stalled TOP1cc leads to the generation of highly toxic DNA double-strand breaks (DSBs).[2] This targeted induction of DNA damage preferentially affects cancer cells, which are characterized by high rates of proliferation and often possess defects in DNA damage repair pathways.

Signaling Pathway of this compound-induced DNA Damage and Cell Death

The following diagram illustrates the proposed signaling pathway initiated by this compound.

Caption: this compound stabilizes TOP1cc, leading to DSBs and activating the DDR pathway, ultimately causing cell cycle arrest and apoptosis, which is enhanced in HRD and SLFN11-high cancer cells.

Quantitative Data: Cellular Activity of this compound

The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines, demonstrating particular potency in cells with deficiencies in homologous recombination repair and high expression of SLFN11.

Table 1: IC50 Values of this compound in DLD1 Colorectal Adenocarcinoma Cells

| Cell Line | Genotype | This compound IC50 (nM) |

| DLD1 | Wild-Type | 45 |

| DLD1 | BRCA2 -/- | 15 |

| Data extracted from Marzi et al., Mol Cancer Ther, 2019.[2] |

Table 2: Activity of this compound in the NCI-60 Cancer Cell Line Panel

| Parameter | Value |

| Mean Graph Midpoint (MGM) for Growth Inhibition | 15.5 µM |

| Pearson Correlation with SLFN11 Expression (NCI-60) | r = 0.68 (p = 1.7e-09) |

| Pearson Correlation with SLFN11 Expression (GDSC) | r = 0.48 (p = 1.7e-41) |

| Data from the ClinicalTrials.gov protocol NCT03030417 and Marzi et al., Mol Cancer Ther, 2019.[2][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on DNA replication and cell viability.

Cell Viability Assay (MTT/MTS or similar)

This protocol is a representative method for determining the IC50 values of this compound.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

TOP1-mediated DNA Cleavage Assay

This assay directly measures the ability of this compound to stabilize the TOP1cc.

-

Substrate Preparation: A 3'-[32P]-labeled DNA oligonucleotide is used as the substrate.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, EDTA, and BSA.

-

Incubation: Incubate the radiolabeled DNA substrate with recombinant human TOP1 in the reaction buffer in the presence of varying concentrations of this compound for 20-30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding SDS and proteinase K.

-

Electrophoresis: Analyze the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the cleavage products by autoradiography. An increase in the intensity of the cleaved DNA fragments indicates stabilization of the TOP1cc by this compound.

Immunofluorescence Staining for γH2AX and Rad51

This protocol is used to detect DNA double-strand breaks (γH2AX) and the engagement of the homologous recombination repair machinery (Rad51) in tumor biopsies or cultured cells.

-

Sample Preparation: Fix tumor biopsies in formalin and embed in paraffin, or grow cells on coverslips and fix with paraformaldehyde.

-

Permeabilization: Permeabilize the cells with Triton X-100.

-

Blocking: Block non-specific antibody binding with bovine serum albumin (BSA).

-

Primary Antibody Incubation: Incubate the samples with primary antibodies against γH2AX and Rad51 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the samples and incubate with fluorescently labeled secondary antibodies.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the samples on microscope slides.

-

Imaging: Acquire images using a fluorescence or confocal microscope.

-

Quantification: Quantify the number and intensity of γH2AX and Rad51 foci per nucleus using image analysis software.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A typical preclinical workflow for evaluating this compound, from in vitro characterization to in vivo efficacy and biomarker identification.

In Vivo Studies

Human Tumor Xenograft Models

This compound has demonstrated modest activity in human tumor xenograft models. For instance, in an HCT-116 colon tumor model, a dose of 33.5 mg/kg/dose administered intravenously on a qdx 5 schedule resulted in a 53% tumor growth delay.[4] In an A375 melanoma model, a dose of 22.4 mg/kg/dose on the same schedule led to a 34% tumor growth delay.[4]

Canine Lymphoma Trial (COTC007b)

A comparative oncology trial in dogs with naturally occurring lymphoma showed promising results for this compound. The maximum tolerated dose (MTD) was established at 100 mg/m2.[5] Objective responses were observed in 13 out of 19 dogs treated with this compound.[5] Pharmacodynamic studies in this trial demonstrated sustained tumor accumulation of this compound and induction of γH2AX in tumor tissues.[5]

Phase I Clinical Trial (NCT03030417)

A Phase I clinical trial in adult patients with relapsed solid tumors and lymphomas established the MTD of this compound at 190 mg/m²/day, administered intravenously for 5 consecutive days in a 28-day cycle.[6] The study showed limited single-agent activity in a heavily pretreated population; however, prolonged disease stabilization was observed in some patients.[6] Pharmacodynamic analyses of paired tumor biopsies confirmed target engagement through the induction of DNA damage response markers, including γH2AX and Rad51.[6]

Conclusion

This compound is a promising novel TOP1 inhibitor with a distinct mechanism of action that leads to lethal DNA damage, particularly in cancer cells with underlying deficiencies in DNA repair pathways. Its enhanced activity in HRD and SLFN11-expressing tumors provides a strong rationale for biomarker-driven clinical development. Further investigation into combination therapies, particularly with agents that also modulate the DNA damage response, such as PARP inhibitors, is warranted to fully exploit the therapeutic potential of this compound. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and clinicians working on the development of novel cancer therapeutics targeting DNA replication.

References

- 1. Node, Edge and Graph Attributes [emden.github.io]

- 2. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for iterative indirect immunofluorescence imaging in cultured cells, tissue sections, and metaphase chromosome spreads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Attributes | Graphviz [graphviz.org]

- 6. asco.org [asco.org]

An In-depth Technical Guide to the Pharmacodynamics of LMP744

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMP744, an indenoisoquinoline derivative, is a potent, non-camptothecin inhibitor of human topoisomerase I (TOP1), a critical enzyme involved in DNA replication, transcription, and repair.[1] Unlike the camptothecin (B557342) class of TOP1 inhibitors, this compound and other indenoisoquinolines offer improved chemical stability and are not substrates for common drug efflux pumps, potentially overcoming mechanisms of multidrug resistance.[2] This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on cellular signaling pathways, and quantitative data from key preclinical and clinical studies.

Core Mechanism of Action: TOP1 Inhibition

This compound exerts its cytotoxic effects by targeting the TOP1-DNA cleavage complex. TOP1 relieves torsional stress in DNA by introducing transient single-strand breaks. This compound intercalates into the DNA at the site of the break and stabilizes the covalent complex between TOP1 and the cleaved DNA strand.[3] This stabilization prevents the re-ligation of the DNA, leading to an accumulation of persistent single-strand breaks. The collision of replication forks with these stabilized cleavage complexes results in the formation of irreversible double-strand DNA breaks, which trigger cell cycle arrest and ultimately lead to apoptosis.[3][4]

Signaling Pathway of this compound-Induced Cytotoxicity

The induction of DNA damage by this compound activates a cascade of cellular responses, primarily involving the DNA Damage Response (DDR) pathway.

Caption: this compound stabilizes the TOP1-DNA cleavage complex, leading to DNA damage and apoptosis.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.

In Vitro Cytotoxicity

| Cell Line | Genotype | IC50 (nM) | Assay | Reference |

| DT40 (Avian B-cell Lymphoma) | Wild-type | 40 | ATPlite | [5] |

| DT40 (Avian B-cell Lymphoma) | BRCA1-deficient | 7 | ATPlite | [5] |

| DT40 (Avian B-cell Lymphoma) | BRCA2-deficient | 7 | ATPlite | [5] |

| DT40 (Avian B-cell Lymphoma) | PALB2-deficient | 7 | ATPlite | [5] |

| CCRF-CEM (Human Leukemia) | Wild-type | Not specified | Not specified | [5] |

| CCRF-CEM (Human Leukemia) | SLFN11-knockout | Resistant | Not specified | [5] |

In Vivo Efficacy